Stereochemical Purity: trans vs. cis Isomer
The target compound is unequivocally defined by its trans stereochemistry, as confirmed by InChI Key PLFVELMTYZYSET-QWRGUYRKSA-N, which specifies the (1R,2R) absolute configuration of the hydroxycyclobutyl core . In contrast, the cis isomer (e.g., tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, CAS 1354418-57-7) exhibits a different stereochemical arrangement, leading to distinct molecular geometry and physicochemical properties . The trans configuration imposes a specific spatial relationship between the hydroxyl and carbamate groups, which influences both intramolecular hydrogen bonding and the overall molecular dipole, factors that are critical for stereoselective synthesis and biological target recognition .
| Evidence Dimension | Stereochemical configuration and identity |
|---|---|
| Target Compound Data | trans-(1R,2R) configuration; InChI Key: PLFVELMTYZYSET-QWRGUYRKSA-N |
| Comparator Or Baseline | cis-(1S,2R) isomer (tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate); CAS: 1354418-57-7 |
| Quantified Difference | InChI Key differs; distinct stereoisomer |
| Conditions | Computational stereochemical assignment and InChI Key derivation |
Why This Matters
The specific trans stereochemistry is essential for applications requiring defined 3D molecular architecture, such as chiral building blocks or structure-based drug design.
